2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine
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Overview
Description
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of methyl 3-aminothiophene-2-carboxylate with urea, followed by chlorination and nucleophilic substitution . The reaction conditions often involve heating and the use of solvents like xylene or toluene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom can undergo oxidation to form sulfoxides or sulfones.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Catalysts: Such as palladium or copper catalysts for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylthieno[3,2-d]pyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine
Uniqueness
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H5ClN2S2 |
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Molecular Weight |
216.7 g/mol |
IUPAC Name |
2-chloro-4-methylsulfanylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-6-5-4(2-3-12-5)9-7(8)10-6/h2-3H,1H3 |
InChI Key |
MEIKSDUBGVHPTC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1SC=C2)Cl |
Origin of Product |
United States |
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